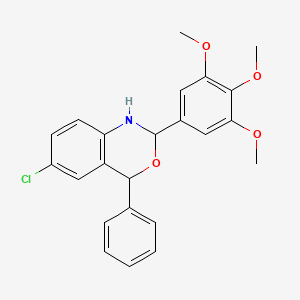![molecular formula C25H23FN2O3 B11681890 2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11681890.png)
2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-叔丁基苯氧基)-N-[2-(4-氟苯基)-1,3-苯并噁唑-5-基]乙酰胺是一种复杂的有机化合物 , 具有在化学、生物学和医学等多个领域应用的潜力。该化合物以其独特的结构为特征,包括叔丁基苯氧基基团、氟苯基基团和苯并噁唑部分。
准备方法
合成路线和反应条件
2-(4-叔丁基苯氧基)-N-[2-(4-氟苯基)-1,3-苯并噁唑-5-基]乙酰胺的合成通常涉及多个步骤,包括中间体的形成。一种常见的方法是使4-叔丁基苯酚与合适的酰化剂缩合形成叔丁基苯氧基中间体。然后在特定条件下使该中间体与4-氟苯基-1,3-苯并噁唑反应,得到最终产物。反应条件通常包括使用二氯甲烷或甲苯等溶剂,以及三乙胺或吡啶等催化剂以促进反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程经过优化,可实现更高的产率和纯度,通常采用连续流反应器和自动化系统以确保产品质量的一致性。在工业环境中,也普遍使用柱层析和重结晶等先进的纯化技术。
化学反应分析
反应类型
2-(4-叔丁基苯氧基)-N-[2-(4-氟苯基)-1,3-苯并噁唑-5-基]乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成氧化衍生物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行,导致化合物形成还原形式。
取代: 该化合物可以参与亲核或亲电取代反应,在特定条件下,官能团被其他基团取代。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干醚中的氢化锂铝。
取代: 在催化剂存在下,使用亚硫酰氯或溴等卤化剂。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可以产生羧酸或酮,而还原可以产生醇或胺。取代反应通常导致特定官能团被新的官能团取代,例如卤化物或烷基。
科学研究应用
2-(4-叔丁基苯氧基)-N-[2-(4-氟苯基)-1,3-苯并噁唑-5-基]乙酰胺在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂和更复杂分子的构建块。
生物学: 研究其作为生化探针研究细胞过程的潜力。
医学: 探索其在治疗各种疾病(包括癌症和神经系统疾病)方面的治疗潜力。
工业: 用于开发先进材料,并作为特种化学品中的成分。
作用机制
2-(4-叔丁基苯氧基)-N-[2-(4-氟苯基)-1,3-苯并噁唑-5-基]乙酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。例如,它可以抑制某些激酶的活性或与 DNA 相互作用以影响基因表达。确切的分子靶点和途径取决于该化合物所用领域的具体应用和背景。
相似化合物的比较
类似化合物
2-(4-叔丁基苯氧基)丙酸: 与叔丁基苯氧基基团相同,但在结构的其余部分不同。
2,4-二叔丁基苯酚: 包含叔丁基,但缺少苯并噁唑和氟苯基部分。
独特性
2-(4-叔丁基苯氧基)-N-[2-(4-氟苯基)-1,3-苯并噁唑-5-基]乙酰胺由于其官能团的组合而具有独特性,这些官能团赋予了特定的化学和生物学特性。这种独特性使其在其他类似化合物可能没有那么有效的专门应用中具有价值。
属性
分子式 |
C25H23FN2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C25H23FN2O3/c1-25(2,3)17-6-11-20(12-7-17)30-15-23(29)27-19-10-13-22-21(14-19)28-24(31-22)16-4-8-18(26)9-5-16/h4-14H,15H2,1-3H3,(H,27,29) |
InChI 键 |
NJXURGZQFBLUKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11681830.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11681831.png)
![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681833.png)
![2-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11681839.png)
![methyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11681854.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681861.png)
![(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one](/img/structure/B11681865.png)
![Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11681870.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681875.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681881.png)
